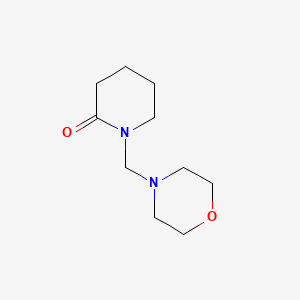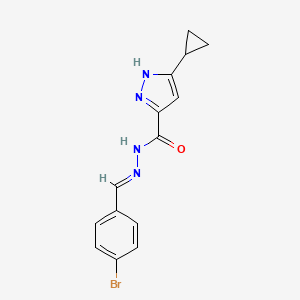
(E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline, also known as QM, is a small molecule that has been studied extensively for its potential use as an anti-cancer agent. QM has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer.
作用機序
The mechanism of action of (E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline is not fully understood. However, it is believed that this compound inhibits the activity of several enzymes that are involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication. This compound has also been shown to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
実験室実験の利点と制限
One advantage of using (E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline in lab experiments is that it has been extensively studied for its potential use as an anti-cancer agent. This means that there is a significant amount of data available on its mechanism of action and its effects on cancer cells. However, one limitation of using this compound in lab experiments is that it is a small molecule, which can make it difficult to target specific cells or tissues.
将来の方向性
There are several future directions for research on (E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline. One direction is to study its effects on other types of cancer cells, including pancreatic and prostate cancer. Another direction is to study its potential use in combination with other anti-cancer agents. Additionally, researchers could investigate the use of this compound in targeted drug delivery systems, which could help to overcome some of the limitations associated with its small size.
合成法
The synthesis of (E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline involves a multi-step process that begins with the reaction of 2-aminobenzophenone with 2-aminobenzoic acid to form 2-(2-aminophenyl)benzophenone. This intermediate is then reacted with methyl iodide to form (E)-6-methyl-4-phenyl-2-(2-aminophenyl)quinazoline. Finally, this compound is reacted with quinoline-7-carboxaldehyde and hydrazine hydrate to form this compound.
科学的研究の応用
(E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
特性
IUPAC Name |
6-methyl-4-phenyl-N-[(E)-quinolin-7-ylmethylideneamino]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5/c1-17-9-12-22-21(14-17)24(20-6-3-2-4-7-20)29-25(28-22)30-27-16-18-10-11-19-8-5-13-26-23(19)15-18/h2-16H,1H3,(H,28,29,30)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXHAHWOWPDGEK-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC5=C(C=CC=N5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC5=C(C=CC=N5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

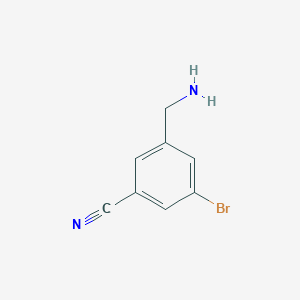
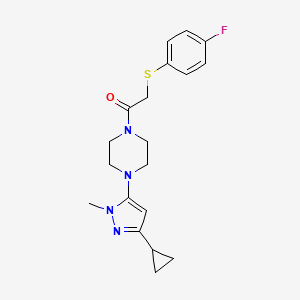
![3-(4-Methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2476539.png)

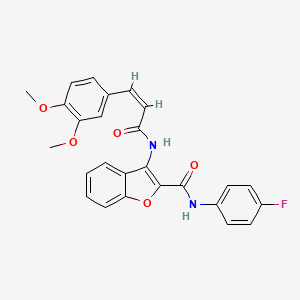
![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2476543.png)
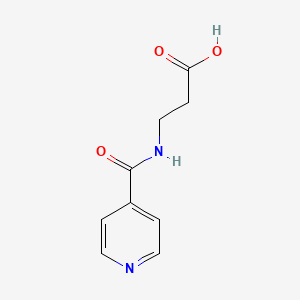
![3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2476546.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2476550.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476552.png)
![1,4,5,6-Tetrahydrocyclopenta[d]imidazole](/img/structure/B2476553.png)

